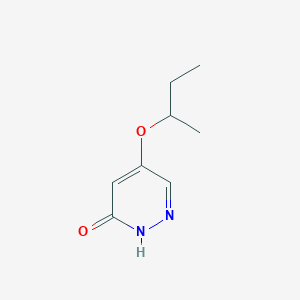

5-(sec-Butoxy)pyridazin-3(2H)-one

Description

5-(sec-Butoxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a sec-butoxy substituent at the 5-position of the pyridazinone core. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized via reaction with halides in the presence of potassium carbonate . This suggests that 5-(sec-Butoxy)pyridazin-3(2H)-one could be synthesized by substituting sec-butyl halide under similar conditions.

Properties

CAS No. |

1346697-74-2 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-butan-2-yloxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H12N2O2/c1-3-6(2)12-7-4-8(11)10-9-5-7/h4-6H,3H2,1-2H3,(H,10,11) |

InChI Key |

IECPVLPGIFUAEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC(=O)NN=C1 |

Origin of Product |

United States |

Biological Activity

5-(sec-Butoxy)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

5-(sec-Butoxy)pyridazin-3(2H)-one has a unique chemical structure that contributes to its biological activity. The compound's molecular formula is , and it features a pyridazine ring substituted with a sec-butoxy group at the 5-position.

Antimicrobial Properties

Research indicates that 5-(sec-Butoxy)pyridazin-3(2H)-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Table 1: Antimicrobial Activity of 5-(sec-Butoxy)pyridazin-3(2H)-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation.

Case Study: Inhibition of Breast Cancer Cells

In a study published in Journal of Medicinal Chemistry, 5-(sec-Butoxy)pyridazin-3(2H)-one was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. The compound induced apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-alpha | 50 | 200 |

| IL-6 | 30 | 150 |

The biological activities of 5-(sec-Butoxy)pyridazin-3(2H)-one can be attributed to its interaction with various molecular targets. For antimicrobial activity, it likely disrupts essential cellular processes in bacteria. For anticancer effects, the inhibition of kinases such as CDK2 has been proposed, leading to cell cycle arrest and apoptosis.

Research Findings

Recent studies have expanded the understanding of this compound's potential therapeutic applications:

- Antimicrobial Studies : A series of derivatives were synthesized based on the parent structure to enhance potency against resistant bacterial strains.

- Cancer Research : Investigations into combination therapies involving this compound and existing chemotherapeutics have shown synergistic effects.

- Inflammation Models : Animal models have demonstrated reduced inflammation markers when treated with the compound, indicating its potential for clinical applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit varied physicochemical and biological properties depending on their substituents. Below is a detailed comparison of 5-(sec-Butoxy)pyridazin-3(2H)-one with structurally analogous compounds:

Table 1: Key Properties of Pyridazinone Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties :

- Steric and Electronic Factors : The sec-butoxy group in 5-(sec-Butoxy)pyridazin-3(2H)-one introduces moderate steric hindrance due to its branched structure, which may influence reactivity in substitution reactions compared to linear chains (e.g., pentyloxy) or rigid aromatic groups (e.g., benzyloxy) .

- Lipophilicity : The sec-butyl group is less lipophilic than pentyloxy but more lipophilic than benzyloxy, balancing solubility and membrane permeability.

Biological Activity: While direct data for 5-(sec-Butoxy)pyridazin-3(2H)-one is absent, related compounds demonstrate structure-activity relationships. For instance, pyridazinones with 4-position substituents on fused benzothiazepine systems exhibit notable antimicrobial activity , suggesting that substituent position and electronic effects are critical for biological efficacy.

Synthetic Considerations: Alkylation of pyridazinones with sec-butyl halide under basic conditions (e.g., K₂CO₃ in acetone) is a plausible route for synthesizing 5-(sec-Butoxy)pyridazin-3(2H)-one. Purification via preparative TLC (petroleum ether/ethyl acetate) may be required .

Stability and Commercial Availability :

- Compounds like 5-(Benzyloxy)pyridazin-3(2H)-one are listed as discontinued , possibly due to stability issues (e.g., benzyl ether cleavage). The sec-butoxy derivative may offer improved stability under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.